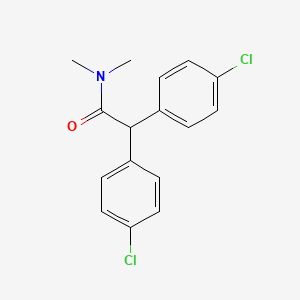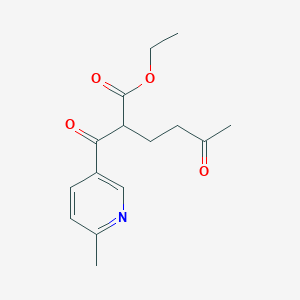![molecular formula C19H18ClN3O3S B8534299 4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine](/img/structure/B8534299.png)
4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine
Vue d'ensemble
Description
4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents under controlled temperatures . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in cellular processes . The exact molecular pathways and targets are still under investigation, but its structural features suggest potential interactions with proteins involved in cell signaling and growth regulation .
Comparaison Avec Des Composés Similaires
Similar compounds include other quinazoline derivatives such as erlotinib and gefitinib, which are used as anticancer agents . Compared to these compounds, 4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine has unique structural features that may confer distinct biological activities and therapeutic potential . The presence of the morpholine ring and the methylsulfonyl group are notable differences that could influence its pharmacological properties.
Propriétés
Formule moléculaire |
C19H18ClN3O3S |
|---|---|
Poids moléculaire |
403.9 g/mol |
Nom IUPAC |
4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine |
InChI |
InChI=1S/C19H18ClN3O3S/c1-27(24,25)15-4-2-3-13(11-15)14-5-6-16-17(12-14)21-19(20)22-18(16)23-7-9-26-10-8-23/h2-6,11-12H,7-10H2,1H3 |
Clé InChI |
KRNMLNLBVXQBTG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)C(=NC(=N3)Cl)N4CCOCC4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Benzyl(2-hydroxyethyl)amino]benzamide](/img/structure/B8534272.png)
![Tert-butyl 2-(4-methyl-5-oxo-2,5-dihydrofuran-3-yl)-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8534277.png)


![Spiro[2h-indene-2,3'-[3h]pyrrolo[2,3-b]pyridin]-2'(1'h)-one,5-bromo-1,3-dihydro-](/img/structure/B8534307.png)





